Ac-arg-phe-met-trp-met-thr-nh2 Ac-arg-phe-met-trp-met-thr-nh2
Brand Name: Vulcanchem
CAS No.: 152274-67-4
VCID: VC21284931
InChI: InChI=1S/C44H66N12O7S2/c1-27(57)51-33(17-11-21-49-44(47)48)39(59)55-36(24-28-12-5-4-6-13-28)42(62)53-35(19-23-65-3)41(61)56-37(25-29-26-50-31-15-8-7-14-30(29)31)43(63)54-34(18-22-64-2)40(60)52-32(38(46)58)16-9-10-20-45/h4-8,12-15,26,32-37,50H,9-11,16-25,45H2,1-3H3,(H2,46,58)(H,51,57)(H,52,60)(H,53,62)(H,54,63)(H,55,59)(H,56,61)(H4,47,48,49)/t32-,33-,34-,35-,36-,37-/m0/s1
SMILES: CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)N
Molecular Formula: C44H66N12O7S2
Molecular Weight: 939.2 g/mol

Ac-arg-phe-met-trp-met-thr-nh2

CAS No.: 152274-67-4

Cat. No.: VC21284931

Molecular Formula: C44H66N12O7S2

Molecular Weight: 939.2 g/mol

* For research use only. Not for human or veterinary use.

Ac-arg-phe-met-trp-met-thr-nh2 - 152274-67-4

Specification

CAS No. 152274-67-4
Molecular Formula C44H66N12O7S2
Molecular Weight 939.2 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-6-aminohexanamide
Standard InChI InChI=1S/C44H66N12O7S2/c1-27(57)51-33(17-11-21-49-44(47)48)39(59)55-36(24-28-12-5-4-6-13-28)42(62)53-35(19-23-65-3)41(61)56-37(25-29-26-50-31-15-8-7-14-30(29)31)43(63)54-34(18-22-64-2)40(60)52-32(38(46)58)16-9-10-20-45/h4-8,12-15,26,32-37,50H,9-11,16-25,45H2,1-3H3,(H2,46,58)(H,51,57)(H,52,60)(H,53,62)(H,54,63)(H,55,59)(H,56,61)(H4,47,48,49)/t32-,33-,34-,35-,36-,37-/m0/s1
Standard InChI Key DJTZXNBYHIQLGI-DUGSHLAESA-N
Isomeric SMILES CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N
SMILES CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)N
Canonical SMILES CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator